Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-Bromo-3-chloro-4-methylpyridazine
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-Bromo-3-chloro-4-methylpyridazine
Executive Summary
6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) is a highly versatile, di-halogenated heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and advanced materials science [1]. Its defining structural feature is the presence of two distinct halogens—chlorine and bromine—at the C3 and C6 positions, respectively, flanking an electron-deficient pyridazine core [2]. This unique configuration enables orthogonal reactivity, allowing researchers to perform sequential, regioselective functionalizations without the need for complex protecting group strategies.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of this compound is critical for optimizing storage, handling, and reaction conditions.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-3-chloro-4-methylpyridazine | [2] |
| CAS Number | 89283-91-0 | |
| Molecular Formula | C5H4BrClN2 | [2] |
| Molecular Weight | 207.46 g/mol | [2] |
| LogP | ~2.08 | [2] |
| Purity Standard | ≥95% | [3] |
| Storage Conditions | 2-8°C, Inert Atmosphere (N2/Ar) | [3] |
| Hazard Classification | Toxic (H301, H311, H331) |
Structural & Mechanistic Insights: Orthogonal Reactivity
The strategic value of 6-Bromo-3-chloro-4-methylpyridazine lies in the differential electronic environments of its two carbon-halogen bonds. As an application scientist, leveraging this causality is key to designing efficient synthetic routes.
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SNAr at C3-Cl: The pyridazine nitrogen at position 2 acts as a powerful electron-withdrawing group, severely depleting electron density at the adjacent C3 carbon. This thermodynamic activation makes the C3-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates [1].
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Cross-Coupling at C6-Br: Conversely, the C-Br bond at C6 possesses a lower bond dissociation energy than the C-Cl bond. Consequently, low-valent transition metals (e.g., Pd0) will preferentially undergo oxidative addition at the C6-Br bond during Suzuki-Miyaura or Stille cross-coupling reactions [1].
Workflow demonstrating the orthogonal reactivity of the C3-Cl and C6-Br positions.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes mechanistic rationale and in-process controls to guarantee success.
Protocol A: De Novo Synthesis via Regioselective Halogenation
This protocol details the synthesis of the compound from 4-methylpyridazine via controlled halogenation [1].
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Preparation: Dissolve 4-methylpyridazine (1.0 eq) in glacial acetic acid.
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Causality: Acetic acid acts as both a polar protic solvent and a mild acid catalyst, protonating the pyridazine nitrogens to direct electrophilic aromatic substitution.
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Thermal Control: Cool the reaction vessel to strictly 2-8°C under an inert nitrogen atmosphere [1].
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Causality: Low temperatures suppress unselective polyhalogenation and manage the exothermic nature of the bromine addition.
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Sequential Addition: Add Br2 (1.05 eq) dropwise over 30 minutes, followed by the addition of a chlorinating agent (e.g., Cl2 gas or NCS, 1.05 eq).
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Self-Validating In-Process Control: Withdraw a 50 µL aliquot every 30 minutes. Quench in 1 mL of saturated aqueous NaHCO3 and extract with ethyl acetate. Analyze via LC-MS. The reaction is validated as complete when the extracted ion chromatogram shows >95% conversion to the target mass (m/z 207.46) and the disappearance of the mono-halogenated intermediate. If the intermediate persists, maintain the temperature at 2-8°C and add 0.1 eq of the limiting halogen.
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Workup: Quench the bulk reaction with ice water, neutralize with NaOH, and extract with dichloromethane.
De novo synthesis pathway via controlled halogenation of 4-methylpyridazine.
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C6
This protocol leverages the weaker C-Br bond to selectively couple an aryl group at the C6 position [1].
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Reagent Assembly: Combine 6-Bromo-3-chloro-4-methylpyridazine (1.0 eq), an arylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq) in a degassed mixture of Toluene/EtOH (4:1).
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Causality: Strict degassing prevents the oxidation of the Pd0 catalyst. The slight excess of boronic acid ensures full conversion without complicating downstream purification.
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Base Addition: Add aqueous Na2CO3 (2.0 eq).
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Causality: A mild base is required to activate the boronic acid into a reactive boronate complex, but it must be mild enough to avoid hydrolyzing the highly reactive C3-Cl bond via an SNAr side reaction.
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Heating: Heat the mixture to 80°C for 4 hours.
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Causality: 80°C provides sufficient thermal energy for oxidative addition into the C-Br bond, but remains low enough to prevent insertion into the C-Cl bond.
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Self-Validating In-Process Control: Monitor via LC-MS. The protocol is self-validating through isotopic pattern recognition. The starting material exhibits a distinct bromide/chloride isotopic cluster (m/z 206/208/210). Successful coupling at C6 is confirmed when LC-MS reveals the product mass with a purely chlorinated isotopic pattern (M / M+2 ratio of exactly 3:1), proving the C3-Cl bond remains unbroken.
Safety, Handling, & Storage
6-Bromo-3-chloro-4-methylpyridazine is classified under GHS as Toxic (H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled) .
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Handling: All manipulations must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
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Storage: The compound must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) [3]. Exposure to ambient moisture can lead to slow hydrolysis of the C3-Cl bond, degrading sample purity over time.
References
- Title: 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0)
- Sigma-Aldrich Safety & Hazard Data Title: 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 Source: Sigma-Aldrich / Merck KGaA URL
- Smolecule Synthesis Methods & Reactivity Title: Buy 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 Source: Smolecule URL
- Sigma-Aldrich Physicochemical Properties Title: 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 Properties Source: Sigma-Aldrich / Merck KGaA URL
